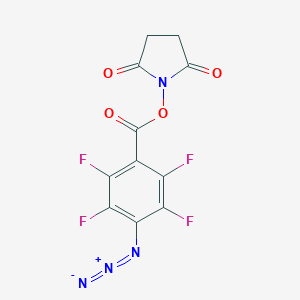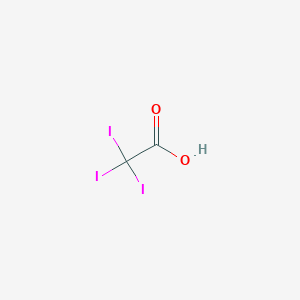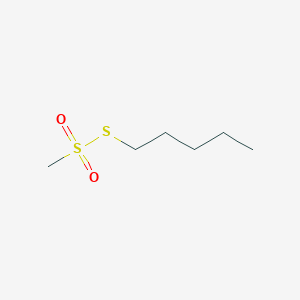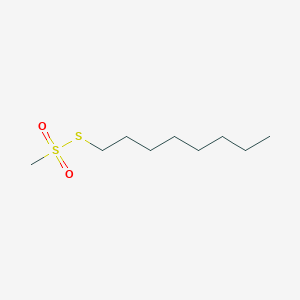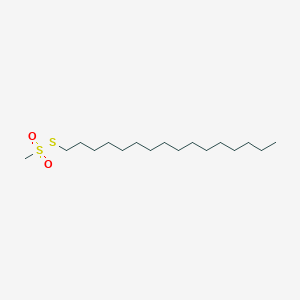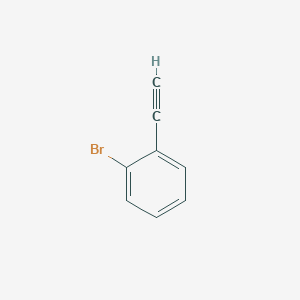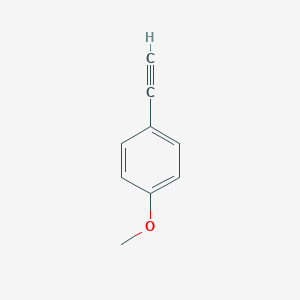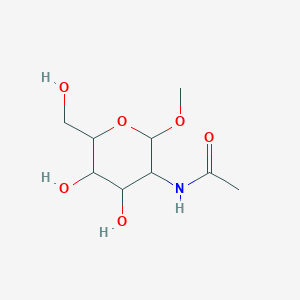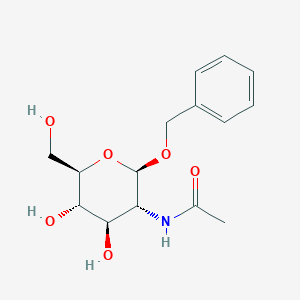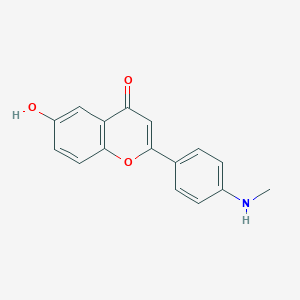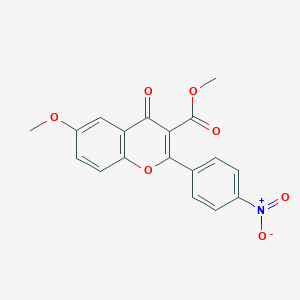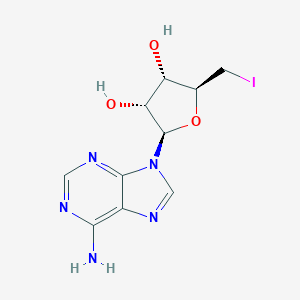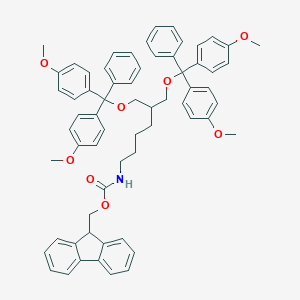
1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
描述
1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a complex organic molecule that likely serves as a specialized intermediate in the synthesis of peptides or other organic compounds. Its structure suggests it is designed for specific roles in chemical synthesis, possibly involving peptide bond formation or protection strategies during synthesis processes.
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step chemical reactions. For instance, the synthesis of related compounds often requires aromatic nucleophilic substitution and protection/deprotection steps for functional groups like amine or hydroxyl groups. An example of a complex synthesis process is the preparation of polyimides from diamines containing flexible units, indicating the meticulous and controlled conditions required for such syntheses (Tjugito & Feld, 1989).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. These techniques provide detailed insights into the bond lengths, angles, and overall geometry of the molecule, crucial for understanding its reactivity and interaction with other molecules. The large bond angles around phosphorus atoms in similar compounds underline the importance of molecular structure in determining chemical properties and reactivity (Sasaki, Tanabe, & Yoshifuji, 1999).
科学研究应用
Nucleotide Synthesis and Modification :
- Seela and Kaiser (1987) demonstrated the use of a compound structurally related to 1,3-propanediol, which was protected with one dimethoxytrityl residue. This compound was converted into methoxy- and cyanoethoxyphosphoramidites, essential for the synthesis of modified oligonucleotides. These oligomers exhibited a high tendency to form hairpins and showed resistance to cleavage by snake venom phosphodiesterase when dA or dT residues were replaced by 1,3-propanediol in the dodecamers d(CGCGAATTCGCG) (Seela & Kaiser, 1987).
Synthesis and Characterization of Novel Compounds :
- Zhu (2010) reported the synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol as a precursor for the synthesis of 4-(2,6-dioxaspiro-4,4-dibromomethylcyclohexyl)-N,N-dimethylaniline. This demonstrates the use of 1,3-propanediol derivatives in creating new chemical entities with potential applications in various fields (Zhu, 2010).
Development of Resin-bound Aminothiols :
- Mourtas et al. (2003) described attaching aminothiols through their thiol group onto 4,4′-dimethoxytrityl (Dmt)-resins, which are structurally related to 1,3-propanediol derivatives. This method was used in the solid-phase synthesis of aminothiol-containing peptides, highlighting the versatility of such compounds in peptide synthesis (Mourtas et al., 2003).
Hydrogen Bonding Studies in Chemical Structures :
- Fernandes, Wardell, and Skakle (2002) investigated 2-(hydroxymethyl)-1,3-propanediol, which is closely related to the compound , revealing insights into the hydrogen bonding patterns that could be applicable to similar structures. Their research provides valuable information for understanding the chemical behavior of such compounds (Fernandes, Wardell, & Skakle, 2002).
Polymer and Material Science :
- Lynn and Langer (2000) synthesized Poly(β-aminoesters) via the addition of various amines to 1,4-butanediol diacrylate, a compound structurally related to 1,3-propanediol. This study contributes to the understanding of polymer synthesis and degradation, relevant to the fields of biodegradable materials and medical applications (Lynn & Langer, 2000).
安全和危害
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H63NO8/c1-67-53-34-26-49(27-35-53)63(47-18-7-5-8-19-47,50-28-36-54(68-2)37-29-50)72-43-46(17-15-16-42-65-62(66)71-45-61-59-24-13-11-22-57(59)58-23-12-14-25-60(58)61)44-73-64(48-20-9-6-10-21-48,51-30-38-55(69-3)39-31-51)52-32-40-56(70-4)41-33-52/h5-14,18-41,46,61H,15-17,42-45H2,1-4H3,(H,65,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZXKXNQAKCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H63NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398769 | |
| Record name | 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
CAS RN |
353754-96-8 | |
| Record name | Carbamic acid, [6-[bis(4-methoxyphenyl)phenylmethoxy]-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]hexyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



